molecular formula C7H11NO2 B6329107 5-Aminospiro[2.3]hexane-5-carboxylic acid CAS No. 1314939-85-9

5-Aminospiro[2.3]hexane-5-carboxylic acid

Cat. No.: B6329107
CAS No.: 1314939-85-9
M. Wt: 141.17 g/mol
InChI Key: FBVUPDDWFXPCTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Aminospiro[2.3]hexane-5-carboxylic acid is a useful research compound. Its molecular formula is C7H11NO2 and its molecular weight is 141.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 141.078978594 g/mol and the complexity rating of the compound is 188. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-aminospiro[2.3]hexane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c8-7(5(9)10)3-6(4-7)1-2-6/h1-4,8H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBVUPDDWFXPCTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC(C2)(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Bucherer Bergs Pathway:

This one-pot, multi-component reaction involves treating the ketone with ammonium (B1175870) carbonate and a cyanide source, typically sodium or potassium cyanide, to form a spiro-hydantoin intermediate. nih.govmarquette.edunih.govnih.gov This hydantoin (B18101) is then hydrolyzed under acidic or basic conditions to yield the final amino acid.

Scalability Considerations:

Reagents: While ammonium carbonate is inexpensive, the use of large quantities of sodium or potassium cyanide is a major safety and handling concern at an industrial scale due to its extreme toxicity. nih.gov This necessitates specialized equipment and stringent safety protocols.

Reaction Conditions: The reaction is typically performed in aqueous ethanol (B145695) at elevated temperatures. marquette.edu While these conditions are generally scalable, the work-up to isolate the hydantoin intermediate can be cumbersome.

Purification: The final hydrolysis step requires strong acidic or basic conditions and high temperatures, which can lead to side products and complicate the purification of the final amino acid. Crystallization is the preferred method for purification at scale, and the development of a robust crystallization procedure would be critical.

Strecker Pathway:

The Strecker synthesis provides an alternative route, beginning with the reaction of the ketone with ammonia (B1221849) and a cyanide source to form an α-aminonitrile. Subsequent hydrolysis of the nitrile group yields the desired amino acid.

Scalability Considerations:

Reagents: Similar to the Bucherer-Bergs reaction, the Strecker synthesis relies on a cyanide source, presenting the same toxicity and handling challenges on a large scale.

Intermediates: The α-aminonitrile intermediate may be less stable than the corresponding hydantoin (B18101), which could pose challenges for storage and handling during a multi-step, large-scale campaign.

Hydrolysis: The hydrolysis of the nitrile to a carboxylic acid typically requires harsh conditions, which can be energy-intensive and may require corrosion-resistant reactors.

Table 2: Scalability Analysis of Proposed Synthetic Pathways

StepPathwayReagents of Concern (at scale)Key Scalability & Practical Issues
Amino Acid Formation Bucherer-Bergs Sodium/Potassium Cyanide- High toxicity of cyanide- Robustness of hydantoin isolation- Harsh hydrolysis conditions
Strecker Sodium/Potassium Cyanide- High toxicity of cyanide- Potential instability of aminonitrile intermediate- Energy-intensive hydrolysis
Purification Both Strong Acids/Bases- Development of a scalable crystallization method is crucial- Waste stream management

Conformational Analysis and Structural Properties of 5 Aminospiro 2.3 Hexane 5 Carboxylic Acid

Inherent Conformational Restriction Imposed by the Spiro[2.3]hexane System

The spiro[2.3]hexane framework serves as a rigid scaffold that significantly limits the conformational freedom of the molecule. Unlike acyclic amino acids that can adopt numerous conformations through bond rotations, the fused-ring system of 5-Aminospiro[2.3]hexane-5-carboxylic acid "freezes" the relative orientations of the substituents on the cyclobutane (B1203170) ring. The spirocyclic nature, combining the high ring strain of the cyclopropane (B1198618) ring with the puckered nature of the cyclobutane ring, creates a well-defined three-dimensional structure. This restriction is particularly important for its application as a constrained analogue of natural amino acids in the design of peptidomimetics and other bioactive molecules. The synthesis of related 5-azaspiro[2.3]hexane derivatives has been explored to create conformationally "frozen" analogues of L-glutamic acid, highlighting the utility of this scaffold in limiting bond rotation. beilstein-journals.org

Analysis of Conformational Isomers and Energy Minima

The substitution on the cyclobutane ring of the spiro[2.3]hexane system can lead to the formation of different stereoisomers. In the case of this compound, the substituents at the C5 position introduce a chiral center. Furthermore, the relationship between the substituents on the cyclobutane ring can lead to diastereomers.

Theoretical calculations on closely related 5-azaspiro[2.3]hexane derivatives have provided insights into the relative stability of possible diastereoisomers. For instance, in the synthesis of ethyl 4-carboxy-5-azaspiro[2.3]hexane-1-carboxylate, four possible diastereoisomers were identified. Computational analysis revealed that the trans isomers are generally more stable than the cis isomers. The relative energies of these isomers determine their population at equilibrium and can influence the stereochemical outcome of synthetic routes.

IsomerRelative Energy (kcal/mol)Configuration
Isomer 10.00trans
Isomer 20.58trans
Isomer 31.78cis
Isomer 42.35cis

This table presents hypothetical relative energy values for the diastereomers of a substituted spiro[2.3]hexane system based on trends observed in related structures. The lower relative energy of the trans isomers indicates greater stability.

Advanced Structural Characterization Techniques

Exit Vector Plot (EVP) analysis is a computational tool used to visualize and quantify the spatial orientation of functional groups attached to a molecular scaffold. rsc.org This method is particularly useful for understanding the three-dimensional space occupied by substituents on rigid cores like the spiro[2.3]hexane system. By defining "exit vectors" from the scaffold to the functional groups, EVP analysis allows for a systematic comparison of the conformational space covered by different isomers and even different scaffold types. researchgate.netrsc.org For this compound, EVP analysis would map the relative positions of the amino and carboxylic acid groups, providing a "fingerprint" of its conformational properties. This information is critical for designing molecules that can mimic or block the binding of natural ligands to biological receptors. The application of EVP analysis to disubstituted saturated rings has shown that distinct regions in the plot correspond to specific spatial arrangements, akin to Ramachandran plots for peptides. rsc.org

Computational and Theoretical Investigations of Molecular Geometry

Density Functional Theory (DFT) is a quantum mechanical method widely used to predict the electronic structure and geometry of molecules. nih.gov For this compound, DFT calculations can be employed to optimize the molecular geometry and determine the lowest energy conformation. These calculations can provide detailed information on bond lengths, bond angles, and dihedral angles.

In a typical DFT study, the geometry of the molecule is iteratively adjusted to find the minimum on the potential energy surface. The results of such calculations for a spiro[2.3]hexane system would likely confirm the puckered nature of the cyclobutane ring and the specific bond lengths and angles arising from the fusion of the two strained rings. For instance, in a related 5-azaspiro[2.3]hexane derivative, theoretical calculations were used to assess the relative stability of the different diastereoisomers, which was in good agreement with experimental observations. beilstein-journals.org

ParameterCalculated Value (Å or °)
C-C (cyclopropane) bond length~1.51
C-C (cyclobutane) bond length~1.55
C-N bond length~1.47
C-C=O bond angle~118
H-N-H bond angle~107
Cyclobutane puckering angle~25-30

This table presents hypothetical DFT-calculated geometric parameters for this compound based on known values for similar structural motifs. These values illustrate the expected structural features of the molecule.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations serve as a powerful computational tool to explore the conformational landscape of molecules over time, providing insights into their flexibility, stability, and interactions. For a structurally constrained molecule like this compound, MD simulations can elucidate the accessible conformational states and the energy barriers between them. While specific MD studies on this exact compound are not extensively documented in publicly available literature, the principles can be understood from simulations of other spirocyclic and constrained amino acid systems. acs.orgnih.govrsc.org

An MD simulation of this compound would typically involve defining a force field to describe the interatomic forces and solving Newton's equations of motion. Such a simulation, performed over a timescale of nanoseconds to microseconds, would reveal the dynamics of the spirocyclic core. nih.gov The primary purpose of these simulations is to sample the conformational space and identify low-energy, stable structures. nih.govnih.gov

Key dynamic behaviors that would be analyzed include:

Side-Chain Orientations: The simulations would track the torsional angles (χ angles) associated with the amino and carboxylic acid groups, identifying their preferred orientations relative to the spirocyclic system. These orientations are crucial for how the molecule interacts with biological targets.

Solvent Interactions: By explicitly including solvent molecules (typically water) in the simulation box, one can study the formation and dynamics of hydrogen bonds between the amino and carboxyl groups and the surrounding solvent, which influences the molecule's solubility and conformational preference.

The results of MD simulations are often analyzed using metrics like root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. nih.gov For this compound, the RMSF values for the atoms in the spiro[2.3]hexane core are expected to be very low, confirming its rigid nature. In contrast, the exocyclic amino and carboxyl groups would exhibit higher fluctuations. This information is vital for understanding how the constrained scaffold presents its functional groups for molecular recognition.

Comparison of Conformations with Flexible Analogues

The defining structural feature of this compound is its rigid, three-dimensional scaffold, a direct consequence of the spiro-fused cyclopropane and cyclobutane rings. This rigidity is best understood by comparing its conformational properties to more flexible, non-spirocyclic analogues, such as 1-aminocyclobutane-1-carboxylic acid (ACBC).

The conformational freedom of an amino acid is largely described by the backbone dihedral angles phi (Φ) and psi (Ψ). In flexible amino acids, a wide range of these angles is energetically accessible. However, in constrained analogues, the allowable conformational space is significantly reduced.

Key Conformational Differences:

Torsional Angle Restriction: The spiro[2.3]hexane system severely limits the rotation around the Cα-C bonds, which in turn restricts the possible Φ and Ψ angles to very specific regions of the Ramachandran plot. This is a common feature of conformationally restricted amino acids and is key to their use in designing peptides with stable secondary structures. nih.govshigematsu-bio.com

Defined Vectorial Orientation: The spirocyclic scaffold orients the amino and carboxyl functional groups in a well-defined and predictable spatial arrangement. This is in stark contrast to acyclic amino acids or even monocyclic analogues like ACBC, where the ring can pucker and allow for a broader range of substituent orientations. Computational studies on ACBC show that while it is more constrained than an acyclic amino acid, it still possesses flexibility, adopting conformations characteristic of various turns and helical structures. nih.gov The spiro fusion in this compound further reduces this flexibility.

Energy Landscape: The potential energy surface of this compound is expected to show much deeper and more distinct energy minima compared to its flexible counterparts. The high energy barriers between different conformations mean the molecule is effectively "locked" into a preferred shape.

This conformational restriction is a desirable property in medicinal chemistry. By incorporating rigid amino acids like this compound into peptides, chemists can enforce specific secondary structures (e.g., β-turns or helices), which can lead to increased potency, selectivity, and metabolic stability. acs.orgshigematsu-bio.com

Biological and Pharmacological Significance of 5 Aminospiro 2.3 Hexane 5 Carboxylic Acid and Its Analogues

Role as a Conformationally Rigid Analogue of Gamma-Aminobutyric Acid (GABA)

5-Aminospiro[2.3]hexane-5-carboxylic acid is designed as a conformationally rigid analogue of GABA, the primary inhibitory neurotransmitter in the mammalian central nervous system. google.comresearchgate.net The flexible nature of the GABA molecule allows it to adopt numerous conformations, enabling it to interact with a variety of receptors and transporters. However, this flexibility complicates the understanding of the specific conformations responsible for its diverse biological activities.

By incorporating the amino and carboxylic acid groups onto a rigid spiro[2.3]hexane framework, the rotational freedom of the molecule is significantly constrained. google.comresearchgate.net This "freezing" of the molecule into a specific spatial arrangement allows researchers to investigate the bioactive conformations of GABA at its various binding sites. nih.gov The spirocyclic structure, featuring a cyclopropane (B1198618) and a cyclobutane (B1203170) ring sharing a common carbon atom, locks the pharmacophoric elements—the amino group and the carboxyl group—into a well-defined orientation. google.com This allows for the stabilization of specific conformations that may be crucial for selective interactions with GABAergic targets. google.com

The synthesis of such rigid analogues is a key strategy for mapping the pharmacophore of GABA receptors and transporters. google.comresearchgate.net By studying the binding affinities and functional activities of these constrained molecules, it is possible to deduce the optimal spatial disposition of the amino and acidic functionalities required for potent and selective receptor modulation. This approach has been instrumental in the design of new therapeutic agents with improved selectivity and potentially fewer side effects. google.comresearchgate.net

Investigation of GABAergic System Modulation

The primary utility of this compound and its derivatives lies in their ability to probe and modulate the GABAergic system. Their rigid structures are invaluable tools for dissecting the pharmacology of GABA receptors and understanding their roles in central nervous system function.

The GABAergic system comprises ionotropic GABA-A and metabotropic GABA-B receptors, as well as GABA transporters (GATs). Each of these represents a distinct biological target for therapeutic intervention. The conformationally restricted nature of this compound analogues allows for the design of ligands with enhanced selectivity for these specific targets. google.com

Research has focused on synthesizing and evaluating various isomers and derivatives of this spiro compound to determine their affinity and efficacy at GABA-A and GABA-B receptors. The fixed spatial relationship between the amino and carboxyl groups in these molecules can favor binding to one receptor subtype over another. For instance, different geometric isomers may present the key pharmacophoric elements in a manner that is complementary to the binding pocket of a specific receptor subtype, leading to selective activation or inhibition.

The development of such selective ligands is crucial for understanding the physiological roles of different GABA receptor subtypes and for creating drugs that can target specific neurological and psychiatric disorders with greater precision.

Modulation of the GABAergic system has profound effects on neuronal excitability and network activity throughout the central nervous system. nih.gov Compounds that interact with GABA receptors can influence a wide range of physiological and pathological processes, including anxiety, epilepsy, sleep, and cognition. nih.gov

While direct studies on the impact of this compound on specific CNS cascades are not extensively detailed in the provided context, its role as a GABA analogue implies its potential to influence these pathways. By selectively targeting GABA receptors, such compounds could, in principle, modulate synaptic inhibition and alter the balance of excitation and inhibition in neural circuits. This can have downstream effects on various signaling cascades and gene expression patterns within neurons. The development of analogues of L-glutamic acid, another key neurotransmitter, with a similar spiro[2.3]hexane framework highlights the broader applicability of this chemical scaffold in neuroscience research. nih.govbeilstein-journals.orgresearchgate.net

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For this compound and its analogues, SAR studies provide critical insights into the design of more potent and selective GABAergic modulators.

The rigid spiro[2.3]hexane scaffold is an excellent platform for elucidating the precise spatial requirements of the GABA pharmacophore. google.com By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogues, researchers can map the three-dimensional features necessary for interaction with GABA receptors.

These studies involve altering the position and orientation of the amino and carboxylic acid groups on the spirocyclic core. For example, synthesizing different regioisomers where the functional groups are attached to different carbon atoms of the cyclopropane or cyclobutane rings can reveal the optimal distances and angles between these groups for receptor binding. Furthermore, the introduction of additional substituents on the scaffold can probe for additional binding pockets or steric constraints within the receptor.

The data gathered from these SAR studies are used to construct detailed pharmacophore models for different GABA receptor subtypes. These models are invaluable for the virtual screening of compound libraries and the rational design of novel ligands with desired pharmacological profiles.

Stereochemistry plays a crucial role in the biological activity of chiral molecules. In the case of this compound analogues, the presence of stereogenic centers, including the spiro carbon atom, gives rise to multiple stereoisomers. researchgate.net These stereoisomers can exhibit significantly different pharmacological properties due to the three-dimensional nature of receptor binding sites.

The synthesis of stereochemically pure enantiomers and diastereomers is therefore essential for comprehensive SAR studies. beilstein-journals.org By evaluating the biological efficacy of individual stereoisomers, it is possible to determine the preferred stereochemical configuration for optimal interaction with a specific GABA receptor subtype. For instance, one enantiomer may be a potent agonist, while the other may be inactive or even act as an antagonist.

Diastereoselective synthesis methods, often guided by computational modeling, are employed to produce these specific stereoisomers. beilstein-journals.org The comparison of their biological activities provides a deeper understanding of the chiral recognition mechanisms at GABA receptors and is a critical step in the development of highly selective and efficacious therapeutic agents.

Compound Information Table

Compound Name
This compound
Gamma-Aminobutyric Acid (GABA)
L-glutamic acid

Research Findings Data Tables

Table 1: Stereocontrolled Synthesis of 5-Azaspiro[2.3]hexane Derivatives

ParameterFinding
Reaction Type Diastereoselective rhodium-catalyzed cyclopropanation
Key Feature Limits rotation around the C3–C4 bond
Diastereoisomer Distribution Six diastereoisomers observed, with two major ones (49% and 33%)
Facial Selectivity Partial selectivity in favor of the Si face attack (ratio 1.5:1)
Computational Analysis Relative stability of diastereoisomers assessed by theoretical calculations
Source: Beilstein Journal of Organic Chemistry, 2014. beilstein-journals.org

Table 2: Synthesis and Biological Evaluation of Spiro Imidazobenzodiazepines

ParameterFinding
Synthetic Step Coupling of N-carboxyanhydrides (NCAs) with 2-aminobenzophenones
Permeability Assay Parallel artificial membrane permeability assay (PAMPA) used
Challenge Low conversion with DCC coupling due to steric hindrance
Alternative Coupling Agents HBTU, PyBOP, and BTFFH attempted with limited success
Source: PubMed Central, Design, Synthesis, and Biological Evaluation of Novel Spiro Imidazobenzodiazepines. nih.gov

Applications in Medicinal Chemistry and Drug Design

The unique architecture of spiro[2.3]hexane derivatives, characterized by a fused cyclopropane and cyclobutane ring, imparts a high degree of conformational constraint. This rigidity is a desirable trait in drug design, as it can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. researchgate.netrsc.org

Bioisosterism, a strategy in which one functional group or moiety is replaced by another with similar physical or chemical properties, is a powerful tool for optimizing lead compounds. nih.gov Spirocyclic scaffolds, such as those derived from spiro[2.3]hexane, are increasingly being explored as bioisosteres for more common, flexible ring systems like piperidine (B6355638) and simple cycloalkanes. rsc.orgresearchgate.net

The replacement of a piperidine ring with a spiro[2.3]hexane amine derivative, for instance, can offer several advantages. The spirocyclic framework provides a more defined spatial orientation of substituents, which can lead to improved interactions with the target protein. rsc.org Recent studies on related aza-spiro[2.3]hexanes have shown that they can serve as effective piperidine bioisosteres, sometimes leading to decreased basicity and increased lipophilicity, which are important pharmacokinetic properties. rsc.org For example, 4-azaspiro[2.3]hexane has been identified as a promising piperidine bioisostere. rsc.org While direct studies on this compound as a piperidine bioisostere are not extensively documented, the principles established with analogous spirocyclic amines suggest its potential in this area. enamine.net

Similarly, the spiro[2.3]hexane core can act as a bioisostere for a simple cycloalkane ring. The rigid, three-dimensional nature of the spirocycle offers a departure from the "flatland" of aromatic and simple aliphatic rings, a concept that has gained traction in the quest for novel chemical entities with improved drug-like properties. rsc.org The constrained nature of the spiro[2.3]hexane system can be particularly advantageous when targeting proteins with well-defined, rigid binding pockets.

ScaffoldCommon Bioisosteric ReplacementPotential Advantages of Spiro[2.3]hexane AnalogueRelevant Findings on Analogues
PiperidineAza-spiro[2.3]hexaneDefined exit vectors, potential for improved metabolic stability and lipophilicity.4-Azaspiro[2.3]hexane shows promise as a piperidine bioisostere, with altered basicity and lipophilicity. rsc.org
CycloalkaneSpiro[2.3]hexaneIncreased three-dimensionality, conformational rigidity.Cycloalkane-derived amino acids are noted for increased rigidity and enhanced physicochemical properties. researchgate.net

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties, such as enhanced stability and oral bioavailability. escholarship.org The rigid scaffold of this compound makes it an attractive building block for the design of peptidomimetics.

Beta-turns are common secondary structures in proteins and peptides, playing crucial roles in molecular recognition events. nih.gov Consequently, the design of small molecules that can mimic β-turns is a significant area of research in medicinal chemistry. wjarr.com The constrained conformation of spirocyclic amino acids can be exploited to induce β-turn-like structures in peptide chains.

While direct studies on this compound in this context are limited, research on other spirocyclic systems, such as spiro-β-lactams, has demonstrated their ability to act as potent β-turn mimetics. nih.gov The fixed dihedral angles of the spiro[2.3]hexane core can pre-organize the peptide backbone into a turn conformation, thereby stabilizing this secondary structure. The incorporation of such a constrained amino acid at the i+1 or i+2 position of a tetrapeptide sequence is a common strategy for inducing a β-turn. nih.gov

Peptidomimetic ApproachRole of Spiro[2.3]hexane ScaffoldKey Research Findings on Analogous Systems
Beta-Turn MimeticsActs as a rigid scaffold to induce a turn conformation in a peptide chain.Spiro-β-lactams have been computationally and experimentally shown to adopt stable β-turn conformations. nih.gov

Beta-sheets are another fundamental secondary structure in proteins. The development of peptidomimetics that can mimic or disrupt β-sheet formation is of great interest for targeting protein-protein interactions. The rigid nature of the spiro[2.3]hexane scaffold can be envisioned as a component in the design of sheet-like peptidomimetics. By strategically placing functional groups on the spirocyclic core, it may be possible to project side-chain mimics in a spatial arrangement that resembles that of a β-strand. While specific examples utilizing this compound for this purpose are not yet prevalent in the literature, the underlying principle of using rigid scaffolds to control peptide conformation is well-established. escholarship.org

Utilization in Peptidomimetic Design

Enzyme Interaction and Metabolic Pathway Studies

The unique conformational properties of this compound and its analogues make them intriguing candidates for studying enzyme-ligand interactions and for probing metabolic pathways.

A significant area of investigation for conformationally restricted amino acids is their interaction with enzymes involved in neurotransmitter metabolism. A notable example is γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. google.com The development of conformationally "frozen" analogues of GABA is a key strategy for designing selective ligands for different GABA receptor subtypes and for inhibiting enzymes involved in GABA metabolism, such as GABA aminotransferase (GABA-AT).

A patent has been filed for a method to produce 5-aminospiro[2.3]hexane-1-carboxylic acid, a positional isomer of the title compound, as a conformationally rigid analogue of GABA. google.com This analogue is designed to have its pharmacophoric groups—the amino and carboxylic acid moieties—held in a fixed orientation by the spiro[2.3]hexane framework. google.com The rationale is that by restricting the conformational flexibility of the GABA backbone, it may be possible to achieve improved selectivity for specific GABAergic targets. google.com This work suggests that this compound, with a different substitution pattern, could also be investigated as a modulator of GABAergic systems or other neurotransmitter pathways. The rigid spirocyclic core could potentially lead to novel interactions with the active sites of enzymes like GABA-AT.

Target PathwayAnalogue StudiedRationale for InteractionPotential Application
GABAergic System5-Aminospiro[2.3]hexane-1-carboxylic acidConformationally restricted analogue of GABA, fixing the positions of the amino and carboxyl groups. google.comDevelopment of selective ligands for GABA receptors or inhibitors of GABA-metabolizing enzymes. google.com

Modification of Protein Structure and Function when Incorporated into Peptides

The incorporation of non-proteinogenic amino acids into peptides is a key strategy in medicinal chemistry to develop peptidomimetics with enhanced stability, conformational rigidity, and biological activity. This compound, a conformationally constrained amino acid, holds significant potential in this regard due to its unique spirocyclic scaffold. This structural feature is anticipated to impose significant constraints on the peptide backbone, thereby influencing its secondary structure and, consequently, its interaction with biological targets.

The spiro[2.3]hexane framework, consisting of a cyclopropane ring fused to a cyclobutane ring, introduces a high degree of rigidity. When incorporated into a peptide chain, this rigidity can be expected to reduce the conformational flexibility of the peptide, which can be advantageous for several reasons. A reduction in the entropic penalty upon binding to a receptor can lead to higher binding affinities. Furthermore, pre-organizing the peptide into a specific bioactive conformation can enhance its selectivity for a particular target.

While direct experimental studies on peptides containing this compound are limited in publicly available literature, the principles of conformational constraint by cyclic amino acids are well-established. The cyclopropane and cyclobutane rings of the spiro-amino acid are expected to restrict the phi (Φ) and psi (Ψ) dihedral angles of the peptide backbone in its vicinity. This can induce specific secondary structures, such as β-turns or helical motifs, which are often crucial for biological recognition processes. For instance, spirocyclic scaffolds have been successfully employed to mimic β-turns in peptidomimetic analogues, leading to enhanced biological activity.

The functional consequences of incorporating this compound into peptides would be directly linked to these structural modifications. By locking a peptide into a bioactive conformation, it is possible to enhance its potency as a ligand for a receptor or an inhibitor of an enzyme. The specific nature of the induced conformational change would depend on the position of the spiro-amino acid within the peptide sequence and the stereochemistry of the chiral centers.

Derivatives, Analogues, and Broader Research Applications

Synthesis and Evaluation of 5-Aminospiro[2.3]hexane-5-carboxylic Acid Derivatives

The synthesis of derivatives based on the spiro[2.3]hexane framework is a key area of research, allowing for the exploration of chemical space and the development of compounds with tailored properties. These spirocyclic compounds are noted for their high fraction of sp³-hybridized carbon atoms and their capacity to orient substituents in well-defined spatial arrangements. thieme-connect.com While their larger homologues, spiro[3.3]heptanes, have received more attention, spiro[2.3]hexanes occupy a distinct three-dimensional chemical space. thieme-connect.com

Phosphonate (B1237965) analogues of amino acids are of significant interest due to their structural similarity to the phosphate (B84403) moiety, which is ubiquitous in biological systems. researchgate.net The phosphonic acid group can act as a mimic of a carboxylic acid or a phosphate group, potentially interacting with biological targets like enzymes or receptors. researchgate.netnih.gov The synthesis of phosphonic acids typically involves the dealkylation of dialkyl phosphonates. researchgate.net Common methods include hydrolysis with concentrated hydrochloric acid or the McKenna procedure, which uses bromotrimethylsilane (B50905) followed by methanolysis. researchgate.netnih.gov

While specific literature on the synthesis of 5-aminospiro[2.3]hexane-1-phosphonic acid is not detailed in the provided results, the general strategies for creating phosphonic acids are well-established. researchgate.netnih.gov For instance, phosphonodiamides can serve as precursors for aminophosphonic acids, sometimes using chiral auxiliaries to control stereochemistry. nih.govresearchgate.net The application of phosphonate analogues has been demonstrated in other bicyclic systems, such as (N)-methanocarba adenosine (B11128) derivatives, where they have shown cardioprotective activity. nih.gov This highlights the potential for phosphonate derivatives of spiro[2.3]hexane amino acids to be explored for various therapeutic applications.

Significant research has been conducted on the synthesis of 1,5-disubstituted spiro[2.3]hexane scaffolds, including their aza-analogues (where a carbon atom in the four-membered ring is replaced by nitrogen). thieme-connect.comsci-hub.se These scaffolds are valuable as building blocks in medicinal chemistry. sci-hub.se A gram-scale synthesis has been developed for monoprotected diamine derivatives of both the carbocyclic spiro[2.3]hexane and the 5-azaspiro[2.3]hexane systems. thieme-connect.com

The synthesis often relies on the cyclopropanation of a corresponding cyclobutane (B1203170) or azetidine (B1206935) derivative. sci-hub.seresearchgate.net For the 5-azaspiro[2.3]hexane system, a key step involves the Corey-Chaikovsky reaction for cyclopropanation. thieme-connect.com The resulting orthogonally protected diamines are versatile intermediates. thieme-connect.com Structural analysis using X-ray crystallography has confirmed the conformations of these 1,5-disubstituted derivatives, suggesting their potential use as isosteric replacements for 1,3-disubstituted five- and six-membered rings and in the design of peptidomimetics that mimic β-turns. thieme-connect.comsci-hub.se

Modifications to the carboxylic acid and amine groups of this compound lead to a diverse range of analogues. The synthesis of diamine derivatives, as discussed in the previous section, represents a modification where the carboxylic acid is replaced by a protected amine group, yielding 1,5-diaminospiro[2.3]hexane building blocks. sci-hub.se

Other modifications can be envisioned, such as converting the carboxylic acid to an ester or an amide, or the amine to a substituted amine or an amide. For example, a stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives, which are analogues of L-glutamic acid, involved intermediates with esterified carboxylic acid groups and N-protected amine functionalities. beilstein-journals.org Furthermore, the synthesis of spiro[2.3]hexane-derived α-amino acids has been achieved through methods like the Bucherer-Bergs hydantoin (B18101) synthesis, which involves intermediates where the amine and carboxylic acid functionalities are part of a hydantoin ring before being hydrolyzed to the final amino acid. researchgate.net

Spiro[2.3]hexane Amino Acids as Building Blocks in Organic Synthesis

The rigid spiro[2.3]hexane framework is a valuable building block for constructing more complex molecules with defined three-dimensional shapes. thieme-connect.comsci-hub.se These constrained amino acids are used to create peptidomimetics, which are molecules that mimic the structure of peptides but often have improved stability or biological activity. sci-hub.se The defined spatial orientation of functional groups on the spiro[2.3]hexane scaffold allows for their application as novel isosteric replacements for more common cyclic structures, such as piperidine (B6355638) or cyclohexane (B81311) rings, in drug discovery programs. thieme-connect.comsci-hub.se

The synthesis of functionalized spiro[2.3]hexanes can be achieved through various methods, including photoinduced additive-free protocols, which offer a green chemistry approach to constructing these scaffolds. rsc.org The resulting building blocks, such as the diastereomerically pure monoprotected 1,5-diaminospiro[2.3]hexanes, are suitable for gram-scale production, making them accessible for broader use in synthetic chemistry. thieme-connect.comsci-hub.se

Exploration of Diverse Biological Activities of Related Spirocyclic Amino Acids

Spirocyclic compounds are increasingly popular in medicinal chemistry due to their prevalence in natural products and synthetic drugs, exhibiting a wide range of biological effects. sci-hub.senih.gov The unique conformational constraints of spirocyclic amino acids make them useful probes for studying enzyme-target interactions and for discovering new therapeutic agents. nih.gov

A significant area of research has focused on developing spirocyclic analogues of L-glutamic acid, a major excitatory neurotransmitter in the central nervous system. beilstein-journals.orgnih.gov The goal is to create conformationally "frozen" analogues to enhance potency and selectivity for glutamate (B1630785) receptors (GluRs) or related enzymes. beilstein-journals.org

Researchers have synthesized libraries of spirocyclic glutamic acid analogues built on scaffolds like spiro[3.3]heptane and 5-azaspiro[2.3]hexane. beilstein-journals.orgnih.gov For example, 5-azaspiro[2.3]hexane derivatives were designed to mimic L-glutamic acid by limiting the rotational freedom of the molecule. beilstein-journals.org The synthesis of these analogues was achieved in multiple steps starting from D-serine, with a key step being a rhodium-catalyzed cyclopropanation. beilstein-journals.org

These analogues have been evaluated for their biological activity. Several spiro[3.3]heptane-based compounds were tested as inhibitors of H. pylori glutamate racemase, an enzyme essential for bacterial cell wall biosynthesis. nih.gov Some of these rigid analogues showed moderate inhibitory activity, with IC₅₀ values in the millimolar range, demonstrating their potential as probes for studying enzyme-ligand binding. nih.gov

Analogues of Lysine (B10760008)

Lysine, an essential amino acid with a flexible side chain, plays a critical role in numerous biological processes. Its side chain's conformational freedom allows it to adapt to various protein environments. nih.gov However, this flexibility can also be a drawback in drug design, where a more defined structure is often desirable to achieve target specificity.

While the development of conformationally constrained analogues of various amino acids is an active area of research, specific studies detailing this compound as a direct analogue of lysine are not prominently available in the reviewed scientific literature. The primary focus of research on related spiro[2.3]hexane amino acid derivatives has been directed elsewhere, as will be discussed in the following section.

Research in Patent Literature for Novel Applications

Patent literature provides valuable insights into the novel applications of chemical compounds long before they may appear in peer-reviewed journals. In the case of spiro[2.3]hexane amino acids, a notable Russian patent, RU2659404C1, sheds light on the therapeutic potential of these structures, specifically identifying a positional isomer of the title compound as a conformationally rigid analogue of γ-aminobutyric acid (GABA). mdpi.com

GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its analogues are investigated for their potential as anticonvulsants, muscle relaxants, and anxiolytics. The patent discloses a method for the production of 5-amino-spiro[2.3]hexane-1-carboxylic acid, highlighting its utility as a conformationally "stiff" analogue of GABA. mdpi.com This rigidity is a desirable trait, as it can lead to more selective interactions with GABA receptors.

The invention detailed in the patent aims to expand the range of synthetic analogues of GABA with limited conformational mobility. mdpi.com The described method involves a multi-step synthesis to obtain 5-amino-spiro[2.3]hexane-1-carboxylic acid, which is proposed to be a physiologically active compound for use in pharmaceutical and medicinal chemistry. mdpi.com The potential applications of such a compound would likely be in the realm of neurological disorders where GABAergic signaling is implicated.

It is important to note that this patent focuses on the 1-carboxylic acid isomer, not the 5-carboxylic acid isomer that is the primary subject of this article. However, this patent is the most direct piece of evidence from patent literature that points towards a specific therapeutic application for the 5-aminospiro[2.3]hexane scaffold. The novelty of this application lies in the creation of a spirocyclic GABA analogue, a structural motif that is not as extensively explored as other classes of GABA mimetics.

Future Research Directions and Perspectives

Advanced Stereoselective Synthesis for Enhanced Purity and Yield

Strategies that have shown promise for structurally related compounds could be adapted. For instance, the diastereoselective rhodium-catalyzed cyclopropanation used to create "frozen" analogues of L-glutamic acid from D-serine represents a sophisticated approach to controlling stereoisomer formation. beilstein-journals.orgnih.gov This method, which introduces the key cyclopropyl (B3062369) moiety with high selectivity, could be a blueprint for producing enantiomerically pure spiro[2.3]hexane systems. beilstein-journals.orgnih.gov Another promising avenue is the use of phase-transfer catalysis with chiral catalysts, a technique successfully employed in the enantioselective synthesis of related spirocyclic proline analogues. mdpi.com Exploring such catalytic and enantioselective reactions will be critical for producing specific, highly potent stereoisomers of 5-aminospiro[2.3]hexane-5-carboxylic acid for pharmacological evaluation.

Key Synthetic Strategies for Spirocyclic Amino Acids

Synthetic Strategy Description Potential Advantage for Spiro[2.3]hexanes Reference
Curtius Rearrangement Modification of a carboxylic acid to an amine via an isocyanate intermediate. A foundational method for accessing the amino acid core structure. researchgate.net
Rhodium-Catalyzed Cyclopropanation Diastereoselective formation of a cyclopropane (B1198618) ring using a rhodium catalyst. High control over the stereochemistry of the spirocyclic junction. beilstein-journals.orgnih.gov

| Phase-Transfer Catalysis | Use of a catalyst to transfer a reactant across the interface of immiscible phases. | Enables enantioselective synthesis using chiral catalysts. | mdpi.com |

Integration of Computational Chemistry with Experimental Validation for Lead Optimization

To accelerate the drug discovery process, future research should tightly integrate computational chemistry with experimental synthesis and testing. Computational modeling can predict the physicochemical and pharmacological properties of different isomers of this compound, thereby guiding synthetic efforts toward the most promising candidates.

For example, theoretical calculations have been used to determine the relative stability of diastereoisomers in related 5-azaspiro[2.3]hexane derivatives, and these predictions were in strong agreement with experimental findings. beilstein-journals.orgnih.govresearchgate.net Such models can assess conformational energies and geometries, providing insight into how the rigid spirocyclic structure will present its pharmacophoric groups (the amine and carboxylic acid) to a biological target. researchgate.net Furthermore, computational studies can elucidate properties like solvation, where steric hindrance from the spirocyclic core may play a significant role. researchgate.net By using computational tools to pre-screen virtual libraries of derivatives for drug-like properties (ADME - absorption, distribution, metabolism, and excretion), researchers can prioritize the synthesis of compounds with a higher probability of success, optimizing leads more efficiently. researchgate.net

Discovery of Novel Biological Targets for Spiro[2.3]hexane Amino Acids

Much of the interest in spiro[2.3]hexane amino acids stems from their role as conformationally restricted analogues of neurotransmitters. google.com Specifically, they have been designed as "frozen" analogues of L-glutamic acid and gamma-aminobutyric acid (GABA), suggesting their potential as ligands for glutamate (B1630785) and GABA receptors in the central nervous system (CNS). google.combeilstein-journals.orgnih.gov The primary goal of this design is to enhance selectivity for specific receptor subtypes, potentially leading to drugs with fewer side effects. nih.gov

While the CNS remains a primary focus, future research should aim to discover novel biological targets outside of neuropharmacology. The broader class of unnatural amino acids has found applications in diverse areas. A notable example is a related spirocyclic amino acid, 5-azaspiro[2.4]heptane-6-carboxylic acid, which is a crucial component of Ledipasvir, a potent inhibitor of the hepatitis C virus (HCV) NS5A protein. mdpi.com This demonstrates that spirocyclic amino acid scaffolds are not limited to CNS targets and can interact with viral proteins. Future screening campaigns should therefore test this compound and its derivatives against a wider array of targets, including enzymes, ion channels, and proteins involved in infectious diseases or metabolic disorders.

Exploration of Broader Therapeutic Areas Beyond Neuropharmacology

Building on the discovery of new biological targets, the therapeutic applications of spiro[2.3]hexane amino acids should be explored beyond their initial focus on CNS disorders like schizophrenia, depression, and neurodegenerative diseases. nih.gov The successful use of a similar spiro compound in an antiviral drug for hepatitis C provides a compelling precedent for investigating this class of molecules in infectious diseases. mdpi.com

Furthermore, altered levels of amino acids in the body have been linked to a variety of systemic diseases, including type 2 diabetes, cancer, and kidney and liver diseases. nih.govcapes.gov.br This connection suggests that rigid amino acid analogues like this compound could potentially modulate metabolic pathways or cellular processes implicated in these conditions. By designing derivatives with specific properties, it may be possible to develop novel therapeutics for oncology, metabolic disorders, or inflammatory diseases.

Potential Therapeutic Areas for Spiro[2.3]hexane Amino Acids

Therapeutic Area Rationale Supporting Evidence
Neuropharmacology Conformationally restricted analogues of neurotransmitters like GABA and L-glutamic acid. Designed as ligands for glutamate receptors to treat CNS disorders. google.comnih.gov
Infectious Diseases Related spiro amino acids are key components of potent antiviral drugs. A spiro-proline analogue is used in the HCV drug Ledipasvir. mdpi.com
Metabolic Diseases Altered amino acid levels are associated with conditions like type 2 diabetes. General link between amino acid metabolism and systemic diseases. nih.govcapes.gov.br

| Oncology | Amino acid metabolism is often dysregulated in cancer cells. | General link between amino acid metabolism and cancer. nih.govcapes.gov.br |

Development of New Analytical Methods for Characterization and Quantitation in Complex Biological Systems

To fully understand the therapeutic potential and biological fate of this compound, the development of new and robust analytical methods is essential. Standard techniques for amino acid analysis include High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). bldpharm.comresearchgate.net However, analyzing these compounds within complex biological matrices like plasma, urine, or tissue homogenates presents significant challenges.

Future research should focus on creating highly sensitive and selective assays that can accurately quantify the parent compound and its metabolites. This involves developing advanced sample preparation techniques to remove interfering substances and exploring more powerful analytical platforms. researchgate.net Methods like Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) or Capillary Electrophoresis-Mass Spectrometry (CE-MS) offer enhanced resolution and sensitivity. nih.govresearchgate.net A key goal is the development of methods that require minimal sample pre-treatment, such as the elimination of the derivatization step that is often necessary for amino acid analysis, which would increase throughput and reduce the potential for analytical errors. researchgate.net Validating these new methods for linearity, precision, and accuracy will be crucial for their application in preclinical and clinical studies. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Aminospiro[2.3]hexane-5-carboxylic acid?

  • Methodological Answer : Synthesis typically involves functionalizing spirocyclic precursors. For example:

  • Oxidation : Methyl spiro[2.3]hexane-5-carboxylate derivatives can be oxidized using potassium permanganate to yield carboxylic acid derivatives .
  • Reduction : Lithium aluminum hydride (LiAlH4) reduces esters to alcohols, which can be further modified to introduce amine groups .
  • Substitution : Grignard reagents or nucleophilic amines can replace leaving groups on the spiro scaffold under controlled pH and temperature .
    • Key Considerations : Optimize reaction conditions (e.g., solvent polarity, temperature) to prevent ring strain destabilization inherent in spiro systems .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use <sup>1</sup>H and <sup>13</sup>C NMR to confirm spirocyclic geometry and amine/carboxylic acid functionalization .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected ~171.17 g/mol for C7H11NO2) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the spiro center and substituent orientation .
    • Data Interpretation : Compare experimental spectra with computational predictions (e.g., PubChem or InChI-derived models) .

Advanced Research Questions

Q. What strategies mitigate conflicting data regarding the reactivity of this compound in substitution reactions?

  • Methodological Answer :

  • Systematic Screening : Vary nucleophiles (e.g., amines vs. thiols) and reaction conditions (temperature, solvent polarity) to identify steric or electronic bottlenecks .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict transition-state energies to explain observed regioselectivity or low yields .
  • Isotopic Labeling : Track reaction pathways using <sup>15</sup>N-labeled amines to confirm mechanistic hypotheses .
    • Case Study : Substitution at the spirocarbon may require bulky base additives to prevent ring-opening side reactions .

Q. How does the spirocyclic structure influence the compound’s interaction with biological targets?

  • Methodological Answer :

  • Steric Effects : The spiro scaffold’s rigidity limits conformational flexibility, enhancing binding specificity to enzymes or receptors .
  • Electronic Properties : The amine and carboxylic acid groups enable hydrogen bonding or ionic interactions, critical for target affinity.
  • Comparative Studies : Contrast with non-spiro analogs (e.g., linear hexane derivatives) using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding differences .
    • Example : Spirocyclic amines in similar compounds show improved metabolic stability compared to acyclic analogs, suggesting pharmacokinetic advantages .

Data Analysis and Optimization

Q. How can researchers resolve contradictions in stability data for this compound under varying storage conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light to identify degradation pathways .
  • Analytical Monitoring : Use HPLC-MS to track decomposition products (e.g., ring-opened byproducts or oxidation artifacts) .
  • Optimal Storage : Store lyophilized at -20°C in amber vials under inert gas (N2 or Ar) to prevent hydrolysis/oxidation .

Q. What computational tools predict the collision cross-section (CCS) of this compound for ion mobility spectrometry?

  • Methodological Answer :

  • Software : Use MOBCAL or Collidoscope to simulate CCS based on molecular dynamics (MD) trajectories .
  • Input Parameters : Optimize force fields (e.g., AMBER) to account for the spiro structure’s torsional constraints .
  • Validation : Compare predicted CCS with experimental ion mobility data to refine models .

Comparative and Mechanistic Studies

Q. How does fluorination at specific positions alter the acidity of this compound?

  • Methodological Answer :

  • pKa Measurement : Use potentiometric titration or NMR pH titration to quantify carboxylic acid acidity .
  • Electron-Withdrawing Effects : Fluorine at C2/C3 positions increases acidity by stabilizing the deprotonated form via inductive effects (see 2,2-difluoro analogs in ).
  • Computational Validation : Compare Hammett σ values or partial charges (DFT-derived) to experimental pKa shifts .

Tables for Key Data

Reaction Optimization Parameters
Reaction Type
--------------
Oxidation
Reduction
Substitution
Stability Under Stress Conditions
Condition
-----------
40°C, 75% RH
UV Light (254 nm)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.